1,3-二氯-5-氟-2-(三氟甲氧基)苯

描述

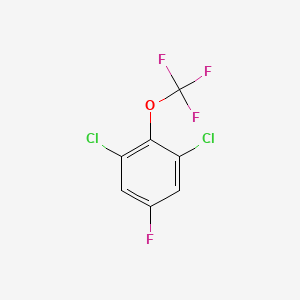

“1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” is a synthetic organic compound that belongs to the group of chlorobenzenes. It is a pale-yellow solid with a slightly sweet, waxy odor. This compound is an aryl trifluoromethyl ether .

Synthesis Analysis

The synthesis of “1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF 3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .

Molecular Structure Analysis

The molecular formula of “1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” is C7H2Cl2F3O, and the molecular weight is 253.99 g/mol. The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .

Chemical Reactions Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . Especially selective C-H trifluoromethoxylation of pyridines remains a formidable challenge . Here we show a general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .

Physical And Chemical Properties Analysis

“1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene” is a white to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .

科学研究应用

在水介质中的氟烷基化

氟烷基化化合物,包括那些与1,3-二氯-5-氟-2-(三氟甲氧基)苯类似结构的化合物,在药物、农药和功能材料的开发中发挥着关键作用,因为它们对分子的物理、化学和生物性质具有独特的影响。在水介质中使用氟烷基化反应作为一种绿色化学方法已经得到探索,突显了以环保方式将氟化基团引入目标分子的重要性(Hai‐Xia Song et al., 2018)。

氟化合物的生物降解

研究氟化烷基物质的生物降解,包括那些与1,3-二氯-5-氟-2-(三氟甲氧基)苯类似结构的物质,对于了解它们在环境中的影响和命运至关重要。这一领域的研究侧重于降解途径以及生物降解在减轻氟化合物在环境中存在的作用,这些化合物以其持久性和潜在的生态影响而闻名(T. Frömel & T. Knepper, 2010)。

氟碳制冷剂和合成

类似于1,3-二氯-5-氟-2-(三氟甲氧基)苯的氟化合物在制冷行业中作为制冷剂、发泡剂、气雾剂推进剂和溶剂得到广泛应用。这些化合物的开发和合成,包括它们的监管限制和环境考虑,是研究的关键领域。这些研究为氟化合物的工业应用提供了见解,并突显了更可持续替代方案的演变(Alexandre J. Sicard & R. Baker, 2020)。

氟化建筑模块的合成

激活脂肪氟化物中的C-F键,包括类似于1,3-二氯-5-氟-2-(三氟甲氧基)苯的化合物,提供了合成新的氟化建筑模块的方法。这一研究领域对于在有机合成中开发多功能产品和中间体至关重要,突显了氟化合物在化学合成和材料科学中的重要性(Qian Shen et al., 2015)。

作用机制

The biological activities of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity (Hansch parameter π x = -1.04) contribute to the biological activities of these compounds .

安全和危害

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Trifluoromethoxy (OCF 3) groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . In particular, the introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .

属性

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4O/c8-4-1-3(10)2-5(9)6(4)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLAKTXSONCQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1417569-27-7 | |

| Record name | 1,3-dichloro-5-fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1402103.png)

![4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one](/img/structure/B1402106.png)

![3-[Chloro(difluoro)methoxy]benzonitrile](/img/structure/B1402107.png)

![1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402114.png)

![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)

![1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1402119.png)

![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)